3-Methylpyrrolidin-2-one
Overview
Description
3-Methylpyrrolidin-2-one is a five-membered lactam with the molecular formula C5H9NO. It is a versatile compound widely used in various fields due to its unique chemical properties. This compound is known for its high solubility in water and organic solvents, making it an excellent solvent and reagent in chemical reactions .
Mechanism of Action
Target of Action
3-Methylpyrrolidin-2-one, also known as 3-Methyl-2-pyrrolidinone, is a member of the class of pyrrolidine-2-ones . It’s under investigation for the treatment of multiple myeloma .
Mode of Action
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .
Biochemical Pathways
It’s known that pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Pharmacokinetics
It’s known that this compound has ideal pharmaceutical properties for a cns drug in regard to water solubility, permeability and lipophilicity, and it has low binding to human plasma proteins .
Result of Action
It’s known that pyrrolidin-2-ones exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that it is used in the petrochemical, polymer and battery industries as a solvent, exploiting its nonvolatility and ability to dissolve diverse materials .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a solvent that can dissolve a wide range of organic and inorganic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Methyl-2-pyrrolidinone has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 3-Methyl-2-pyrrolidinone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-pyrrolidinone can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-Methyl-2-pyrrolidinone exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 3-Methyl-2-pyrrolidinone can inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-pyrrolidinone can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to 3-Methyl-2-pyrrolidinone has been shown to affect cellular function, including alterations in cell growth and viability. These effects are often dose-dependent and can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-pyrrolidinone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of 3-Methyl-2-pyrrolidinone have been associated with changes in body weight, liver weight, and neurotoxicity in animal studies. These effects are often dose-dependent and can provide insights into the compound’s safety and potential therapeutic applications .
Metabolic Pathways
3-Methyl-2-pyrrolidinone is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 3-Methyl-2-pyrrolidinone, leading to the formation of water-soluble metabolites that are excreted in the urine. These metabolic pathways can influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 3-Methyl-2-pyrrolidinone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins. Once inside the cell, 3-Methyl-2-pyrrolidinone can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Methyl-2-pyrrolidinone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Methyl-2-pyrrolidinone can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of this compound . Another method includes the partial hydrogenation of N-methylsuccinimide .
Industrial Production Methods: Industrially, this compound is produced by treating gamma-butyrolactone with methylamine under controlled conditions. This process is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cyclization reactions to form different heterocyclic compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and other heterocyclic compounds .
Scientific Research Applications
3-Methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: It serves as a medium for various biological reactions and processes.
Medicine: The compound is used in drug formulation and delivery systems.
Industry: It is employed in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
- N-Methyl-2-pyrrolidone
- 2-Pyrrolidinone
- N-Methyl-α-pyrrolidinone
Comparison: 3-Methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-Methyl-2-pyrrolidone, it has different solubility and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
3-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948446 | |
Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-05-7 | |
Record name | 3-Methyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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